molecular formula C7H9ClN2O B13484095 2-(6-Chloropyridin-2-yloxy)ethanamine

2-(6-Chloropyridin-2-yloxy)ethanamine

Cat. No.: B13484095
M. Wt: 172.61 g/mol
InChI Key: PJPZUGZYLHGLEO-UHFFFAOYSA-N
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Description

2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine is an organic compound that features a chlorinated pyridine ring linked to an ethanamine group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine typically involves the reaction of 6-chloropyridine-2-ol with ethylene oxide in the presence of a base to form the ether linkage. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution reactions: Products include various substituted pyridines.

    Oxidation: Products include pyridine N-oxides.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine is unique due to its specific ether linkage and the position of the chlorine atom on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2-(6-chloropyridin-2-yl)oxyethanamine

InChI

InChI=1S/C7H9ClN2O/c8-6-2-1-3-7(10-6)11-5-4-9/h1-3H,4-5,9H2

InChI Key

PJPZUGZYLHGLEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)OCCN

Origin of Product

United States

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